ethyl 4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylate is an organic compound with a complex structure that includes both pyridine and pyrimidine ringsIt is a white to pale yellow solid with a distinct odor and is stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethyl 4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylate involves the reaction of pyrimidine with methylthiol to form 4-Methyl-2-methylthio-pyrimidine. This intermediate is then reacted with ethyl acetate to produce the final compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process typically involves the use of large reactors and precise control of temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
ethyl 4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including its use as an antiviral or anticancer agent.
Industry: It is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-methylthio-pyrimidine-5-carboxylic acid ethyl ester
- 2-[3-(1-Methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acid
Uniqueness
ethyl 4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylate is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H13N3O2 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c1-3-18-13(17)10-8-15-12(16-9(10)2)11-6-4-5-7-14-11/h4-8H,3H2,1-2H3 |
InChI Key |
QKWXSZFDLNXFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.